butyl N-[(butoxycarbonylamino)methyl]carbamate
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Overview
Description
Butyl N-[(butoxycarbonylamino)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O4. It is commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under various conditions, making it a valuable reagent in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[(butoxycarbonylamino)methyl]carbamate typically involves the reaction of butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl N-[(butoxycarbonylamino)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Butyl N-[(butoxycarbonylamino)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl N-[(butoxycarbonylamino)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure and used as a protecting group for amines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with similar applications in organic synthesis.
Uniqueness
Butyl N-[(butoxycarbonylamino)methyl]carbamate is unique due to its specific stability and reactivity profile. It offers a balance between stability under reaction conditions and ease of deprotection, making it a versatile reagent in various synthetic applications .
Properties
CAS No. |
2533-21-3 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
butyl N-[(butoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-7-16-10(14)12-9-13-11(15)17-8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
XIRMSNNTZFJODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCNC(=O)OCCCC |
Origin of Product |
United States |
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